molecular formula C14H26ClNO3 B14584650 4-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)morpholine;hydrochloride CAS No. 61531-68-8

4-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)morpholine;hydrochloride

Cat. No.: B14584650
CAS No.: 61531-68-8
M. Wt: 291.81 g/mol
InChI Key: OQYSPPRBICFWON-UHFFFAOYSA-N
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Description

4-(1,3-Dioxaspiro[55]undecan-4-ylmethyl)morpholine;hydrochloride is a chemical compound that features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)morpholine typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the reaction of morpholine with a suitable spirocyclic precursor under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)morpholine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield spirocyclic ketones, while reduction may produce spirocyclic alcohols.

Scientific Research Applications

4-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)morpholine involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)morpholine is unique due to its specific combination of a spirocyclic structure with a morpholine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

61531-68-8

Molecular Formula

C14H26ClNO3

Molecular Weight

291.81 g/mol

IUPAC Name

4-(1,3-dioxaspiro[5.5]undecan-4-ylmethyl)morpholine;hydrochloride

InChI

InChI=1S/C14H25NO3.ClH/c1-2-4-14(5-3-1)10-13(17-12-18-14)11-15-6-8-16-9-7-15;/h13H,1-12H2;1H

InChI Key

OQYSPPRBICFWON-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(OCO2)CN3CCOCC3.Cl

Origin of Product

United States

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